molecular formula C12H21NO3 B13339253 tert-Butyl 7-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate

tert-Butyl 7-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate

Cat. No.: B13339253
M. Wt: 227.30 g/mol
InChI Key: BIXBCVVGAHFCRS-UHFFFAOYSA-N
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Description

tert-Butyl 7-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate: is a bicyclic compound with a unique structure that includes a tert-butyl ester group, a hydroxymethyl group, and an azabicyclo heptane core. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and its role as a building block in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 7-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable azabicyclo compound with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This might include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid derivative.

    Reduction: The compound can be reduced to modify the azabicyclo core or the ester group.

    Substitution: The hydroxymethyl group can be substituted with various functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.

Major Products:

  • Oxidation of the hydroxymethyl group yields a carboxylic acid derivative.
  • Reduction can lead to the formation of alcohols or amines depending on the specific conditions.
  • Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex molecules.
  • Serves as a precursor for the development of novel materials with unique properties.

Biology:

  • Investigated for its potential biological activities, including antimicrobial and antiviral properties.
  • Used in the study of enzyme interactions and inhibition.

Medicine:

  • Explored as a potential lead compound in drug discovery programs.
  • Studied for its pharmacokinetic properties and potential therapeutic applications.

Industry:

  • Utilized in the development of specialty chemicals and advanced materials.
  • Employed in the synthesis of polymers and other high-performance materials.

Mechanism of Action

The mechanism of action of tert-Butyl 7-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes or receptors, potentially inhibiting their activity. The hydroxymethyl and ester groups can participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • tert-Butyl 7-azabicyclo[4.1.0]heptane-7-carboxylate
  • tert-Butyl 3-oxa-7-azabicyclo[4.1.0]heptane-7-carboxylate
  • tert-Butyl 1,6-dimethyl-7-azabicyclo[4.1.0]hept-3-ene-7-carboxylate

Uniqueness:

  • The presence of the hydroxymethyl group in tert-Butyl 7-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate distinguishes it from other similar compounds, providing additional sites for chemical modification and interaction.
  • The compound’s unique bicyclic structure imparts specific steric and electronic properties, making it a valuable scaffold in synthetic and medicinal chemistry.

Properties

Molecular Formula

C12H21NO3

Molecular Weight

227.30 g/mol

IUPAC Name

tert-butyl 7-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate

InChI

InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-5-4-8-9(6-13)10(8)7-14/h8-10,14H,4-7H2,1-3H3

InChI Key

BIXBCVVGAHFCRS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2C(C1)C2CO

Origin of Product

United States

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